molecular formula C16H19NO B14422682 N-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)benzamide CAS No. 86128-82-7

N-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)benzamide

Cat. No.: B14422682
CAS No.: 86128-82-7
M. Wt: 241.33 g/mol
InChI Key: UFZGZMVYJALJCT-UHFFFAOYSA-N
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Description

N-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a hexahydro-2,5-methanopentalen-3a(1H)-yl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)benzamide typically involves the reaction of hexahydro-2,5-methanopentalen-3a(1H)-amine with benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

N-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-2,5-methanopentalen-3a(1H)-amine: A precursor in the synthesis of N-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)benzamide.

    Benzamide: A simpler compound with a similar amide functional group.

Uniqueness

This compound is unique due to its complex structure, which combines the hexahydro-2,5-methanopentalen-3a(1H)-yl group with a benzamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

86128-82-7

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

N-(3-tricyclo[3.3.1.03,7]nonanyl)benzamide

InChI

InChI=1S/C16H19NO/c18-15(13-4-2-1-3-5-13)17-16-9-11-6-12(10-16)8-14(16)7-11/h1-5,11-12,14H,6-10H2,(H,17,18)

InChI Key

UFZGZMVYJALJCT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC3(C2)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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